3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a 4-bromobenzylthio group and a 1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:
Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-bromobenzylthio group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group.
Attachment of the 1H-pyrazol-1-yl group: This can be done through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: This compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzylthio derivatives: Compounds with similar structures but different substituents on the pyridazine ring.
1H-pyrazol-1-yl derivatives: Compounds with similar structures but different substituents on the benzylthio group.
Uniqueness
3-((4-bromobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is unique due to the specific combination of substituents on the pyridazine ring, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4S/c15-12-4-2-11(3-5-12)10-20-14-7-6-13(17-18-14)19-9-1-8-16-19/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFPOMINTFPPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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